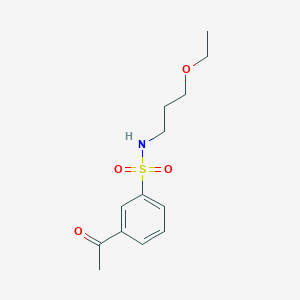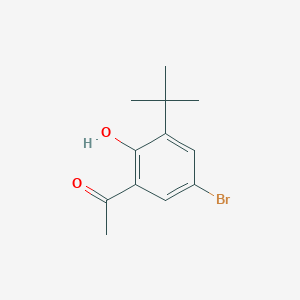
1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone is a chemical compound that belongs to the class of phenols. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone varies depending on the specific application. As a ligand, it forms stable complexes with metal ions through coordination bonds. As an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding or catalytic activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on its specific application. As a metal ion complex, it may exhibit catalytic or magnetic properties. As an enzyme inhibitor, it may have potential therapeutic implications for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Advantages and Limitations for Lab Experiments
One advantage of 1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone is its versatility in various scientific applications. It can be used as a ligand in coordination chemistry or as an enzyme inhibitor in biochemical assays. However, one limitation is its potential toxicity and instability under certain conditions. Therefore, caution should be taken when handling and storing the compound.
Future Directions
For 1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone include further investigation of its potential as a therapeutic agent for various diseases. Additionally, its coordination chemistry and magnetic properties may have potential applications in materials science and nanotechnology. Further research is needed to fully explore the potential of this compound in various fields.
Synthesis Methods
The synthesis of 1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone involves the reaction of 5-bromo-2-hydroxybenzaldehyde with tert-butylacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The purity and yield of the product can be optimized by adjusting the reaction conditions and purification methods.
Scientific Research Applications
1-(5-Bromo-3-(tert-butyl)-2-hydroxyphenyl)ethanone has been extensively studied for its potential applications in various scientific fields. It has been used as a ligand in coordination chemistry, where it forms stable complexes with metal ions. These complexes have been studied for their catalytic and magnetic properties.
Furthermore, this compound has been investigated as a potential inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes play important roles in various physiological processes, and their inhibition can have therapeutic implications.
Properties
IUPAC Name |
1-(5-bromo-3-tert-butyl-2-hydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO2/c1-7(14)9-5-8(13)6-10(11(9)15)12(2,3)4/h5-6,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWLWQGIFADZMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1)Br)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-amino-2,5,5-trimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B7628521.png)
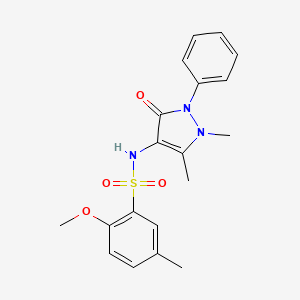
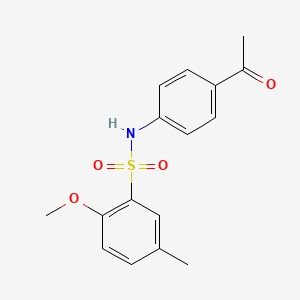
![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)
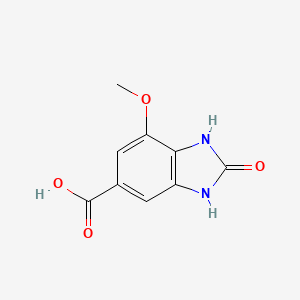
![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)

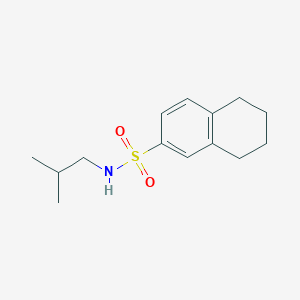
![N-[(3-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B7628575.png)

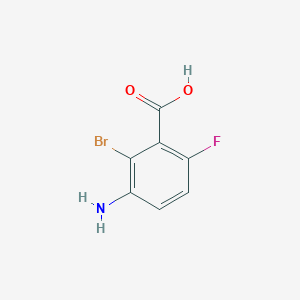
![2-[4-(3-Bromophenyl)sulfonylpiperazin-1-yl]pyrimidine](/img/structure/B7628593.png)
